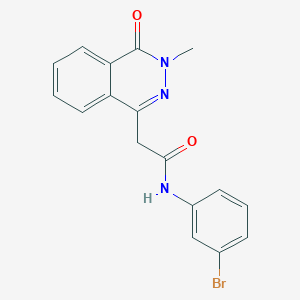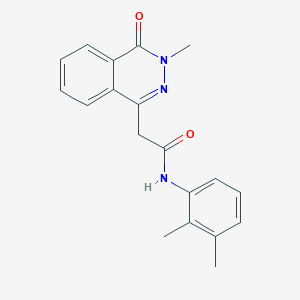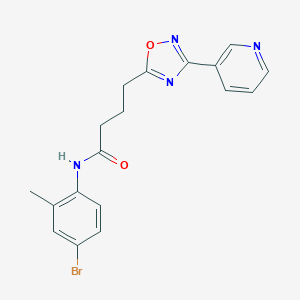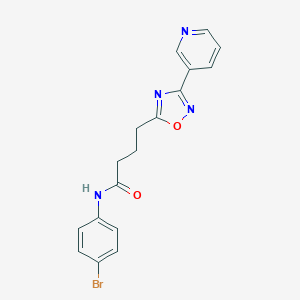
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide, also known as MITA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide activates the STING pathway by binding to the STING protein and inducing a conformational change that leads to the activation of downstream signaling molecules. This ultimately results in the production of interferons and other immune response molecules.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been shown to have a variety of other biochemical and physiological effects. For example, N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide in lab experiments is its specificity for the STING pathway, which allows researchers to selectively activate this pathway without affecting other signaling pathways. However, one limitation of using N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide. One area of interest is the development of more potent and selective STING agonists, which could have potential applications in the treatment of viral and bacterial infections. Additionally, further research is needed to understand the mechanisms underlying N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide's effects on cancer cells, which could lead to the development of new cancer therapies. Finally, there is also interest in exploring the potential use of N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide as a tool for studying the role of the STING pathway in other biological processes.
合成方法
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with 5-phenyltetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate can then be reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield the final product.
科学研究应用
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been used in a variety of scientific research applications, including as a tool for studying the immune system. Specifically, N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide has been shown to activate the stimulator of interferon genes (STING) pathway, which plays a critical role in the immune response to viral and bacterial infections.
属性
产品名称 |
N-(5-methyl-3-isoxazolyl)-2-(5-phenyl-1H-tetraazol-1-yl)acetamide |
|---|---|
分子式 |
C13H12N6O2 |
分子量 |
284.27 g/mol |
IUPAC 名称 |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyltetrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N6O2/c1-9-7-11(16-21-9)14-12(20)8-19-13(15-17-18-19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,16,20) |
InChI 键 |
LIYUVVIIQRIIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)



![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)
